molecular formula C6H7NO B1600579 3-methyl-1H-pyrrole-2-carbaldehyde CAS No. 24014-18-4

3-methyl-1H-pyrrole-2-carbaldehyde

Cat. No. B1600579
CAS RN: 24014-18-4
M. Wt: 109.13 g/mol
InChI Key: WBMRBLKBBVYQSD-UHFFFAOYSA-N
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Patent
US08071650B2

Procedure details

Methyl-2-pyrrolecarboxaldehyde (5 g), hydroxylamine hydrochloride (9.55 g) and sodium acetate (11.28 g) were dissolved in methanol (100 ml) and the solution was refluxed for 12 hours. Aftre confirming the completion of the reaction using TLC, the resulting mixture was purified by column-chromatography (ethyl acetate/hexane=3/1) to yield the compound (5.01 g, 88%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
11.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1C=[CH:5][NH:4][C:3]=1C=O.Cl.[NH2:10][OH:11].[C:12]([O-])(=O)[CH3:13].[Na+]>CO>[CH3:5][N:4]1[CH:3]=[CH:2][CH:1]=[C:12]1[CH:13]=[N:10][OH:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(NC=C1)C=O
Name
Quantity
9.55 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
11.28 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the resulting mixture was purified by column-chromatography (ethyl acetate/hexane=3/1)

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1)C=NO
Measurements
Type Value Analysis
AMOUNT: MASS 5.01 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08071650B2

Procedure details

Methyl-2-pyrrolecarboxaldehyde (5 g), hydroxylamine hydrochloride (9.55 g) and sodium acetate (11.28 g) were dissolved in methanol (100 ml) and the solution was refluxed for 12 hours. Aftre confirming the completion of the reaction using TLC, the resulting mixture was purified by column-chromatography (ethyl acetate/hexane=3/1) to yield the compound (5.01 g, 88%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
11.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1C=[CH:5][NH:4][C:3]=1C=O.Cl.[NH2:10][OH:11].[C:12]([O-])(=O)[CH3:13].[Na+]>CO>[CH3:5][N:4]1[CH:3]=[CH:2][CH:1]=[C:12]1[CH:13]=[N:10][OH:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(NC=C1)C=O
Name
Quantity
9.55 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
11.28 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the resulting mixture was purified by column-chromatography (ethyl acetate/hexane=3/1)

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1)C=NO
Measurements
Type Value Analysis
AMOUNT: MASS 5.01 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.